P-Tolylurea

Description

Contextualization within Urea (B33335) Chemistry and Aromatic Compounds

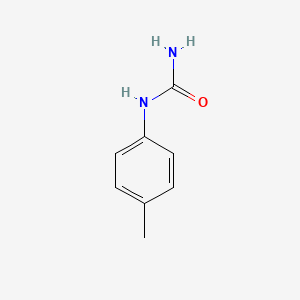

P-Tolylurea, also known as 4-tolylurea or (4-methylphenyl)urea, is an organic chemical compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . ontosight.aifishersci.bealfa-chemistry.comscbt.comchemicalbook.com It is characterized by a urea functional group (NH₂-CO-NH₂) where one nitrogen atom is directly attached to a p-tolyl group. ontosight.aiontosight.ai The p-tolyl group itself consists of a methyl group positioned at the para (4-) position of a phenyl ring. ontosight.ai

As a substituted urea, this compound is part of a broad class of organic molecules widely investigated in life science, pharmaceuticals, and medicinal chemistry. ontosight.aiontosight.ainih.govresearchgate.net The core urea moiety is defined by a carbonyl group linked to two amine groups. ontosight.ai The inclusion of the aromatic p-tolyl group imparts specific physicochemical properties, such as influencing solubility and stability, and plays a crucial role in its potential biological activities. ontosight.ai Aromatic rings in urea derivatives are known to engage in significant interactions, including π-stacking and NH-π type interactions, particularly in the context of protein binding. nih.gov

The physical and chemical properties of this compound are summarized in the table below:

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | ontosight.aifishersci.bealfa-chemistry.comscbt.comchemicalbook.com |

| Molecular Weight | 150.18 g/mol | ontosight.aifishersci.bealfa-chemistry.comscbt.com |

| PubChem CID | 12148 | fishersci.benih.gov |

| Melting Point | 177-184 °C (351-363 °F) | fishersci.bealfa-chemistry.comnih.gov |

| Appearance | Colorless to white crystalline powder | alfa-chemistry.comnih.govtcichemicals.com |

Historical Development and Early Research Significance

The broader field of urea chemistry gained a foundational milestone in 1828 with Friedrich Wöhler's serendipitous synthesis of urea from inorganic starting materials, marking a pivotal moment in the birth of modern organic chemistry. acs.org This breakthrough demonstrated that organic compounds could be synthesized in the laboratory, challenging the prevailing vitalism theory. acs.org

While the precise historical development of this compound itself is not extensively documented as a singular discovery event, its existence as an aryl urea derivative suggests its early recognition as a valuable chemical intermediate. Ureas, in general, have long been utilized in various industrial and synthetic processes, including the production of agrochemicals, dyes, and resins. ontosight.aiontosight.airesearchgate.netbritannica.com this compound, with its readily available p-toluidine (B81030) precursor, would have naturally emerged as a compound of interest for its potential in these areas. Early research likely focused on its synthesis, characterization, and exploration as a building block for more complex molecules. For instance, this compound has been reported as a reactant in the synthesis of other compounds, such as 1-(2-iodophenyl)-3-p-tolylurea, as early as 2005, indicating its established role in synthetic methodologies. figshare.com Its synthesis often involves the reaction of p-toluidine with appropriate reagents or the use of p-tolyl isocyanate. ontosight.aipnas.orgresearchgate.net

Scope and Research Trajectory of this compound

The research trajectory of this compound spans multiple domains, primarily driven by its utility as a versatile synthetic intermediate and its potential in medicinal chemistry and materials science.

In organic synthesis , this compound serves as a crucial building block for the creation of a wide array of organic compounds. Its reactivity towards both nucleophiles and electrophiles makes it adaptable for various synthetic pathways. ontosight.ai It has been employed in the synthesis of diverse biologically active compounds, including certain insecticides, pesticides, anticonvulsants, analgesics, dyes, and pigments. ontosight.aiontosight.ai

Within medicinal chemistry , urea derivatives, including aryl ureas like this compound, are increasingly recognized for their importance in drug design. They are incorporated into molecular structures to modulate drug potency, selectivity, and to optimize drug-like properties. nih.govresearchgate.net Compounds containing the urea functionality have been investigated for a broad spectrum of biological activities, such as anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic properties. nih.govresearchgate.net For example, a compound featuring a this compound substituent demonstrated potent anticancer activity against HeLa (cervical) and MCF-7 (breast) cancer cell lines, albeit with lower potency than the standard drug Cisplatin. wjarr.com This highlights the ongoing interest in exploring the structure-activity relationships of this compound derivatives for therapeutic applications.

In materials science , this compound and its derivatives have found applications as building blocks for the synthesis of polymers and dendrimers. ontosight.ai Furthermore, it is relevant in the context of polyurethane (PU) foams, where compounds like 1,3-di-p-tolylurea (B1594817) are used as model compounds to study the reversible urethane (B1682113) dissociation and recombination processes in covalent adaptable networks (CANs), which are crucial for the reprocessing and recycling of thermoset materials. researchgate.net

Key Academic Challenges and Opportunities in this compound Research

Research into this compound, while promising, also presents several academic challenges and opportunities for future exploration.

One significant challenge in the broader field of urea synthesis, which also applies to this compound, often involves the use of toxic and hazardous starting materials. For instance, traditional methods for synthesizing cyanamides, which can be precursors to ureas, frequently rely on highly toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk Overcoming these safety issues and developing more environmentally benign and operationally simpler synthetic methodologies remains a key challenge and a significant opportunity. Efforts are underway to develop new routes that avoid such hazardous compounds, focusing on less toxic and safer alternatives. nih.govcardiff.ac.uk

Opportunities in this compound research are abundant:

Novel Synthetic Methodologies: There is a continuous opportunity to develop more efficient, sustainable, and atom-economical methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions that minimize waste and improve yields. nih.govcardiff.ac.uk

Deepening Structure-Activity Relationship (SAR) Understanding: Given its demonstrated biological activities, a deeper investigation into the specific structure-activity relationships of this compound derivatives is crucial. This involves systematically modifying the p-tolyl and urea moieties to optimize binding affinities and pharmacological profiles for targeted therapeutic applications, such as enhanced anticancer or antimicrobial agents. ontosight.aiontosight.ainih.govresearchgate.netwjarr.com

Exploration in Advanced Materials: Further research into the incorporation of this compound into novel polymeric structures, particularly in the realm of covalent adaptable networks (CANs) and other smart materials, offers opportunities for developing materials with enhanced reprocessability, self-healing properties, and tailored functionalities. ontosight.airesearchgate.net

Understanding Molecular Interactions: A more comprehensive understanding of how the urea moiety and the aromatic p-tolyl group interact at a molecular level with biological targets, such as proteins, through interactions like π-stacking and NH-π bonds, could lead to the rational design of new therapeutic agents. nih.gov

Catalysis and Ligand Design: The potential for this compound derivatives to act as ligands in coordination chemistry or as components in catalytic systems could be further explored, leveraging the unique electronic and steric properties conferred by the this compound structure.

By addressing these challenges and capitalizing on these opportunities, the research trajectory of this compound can continue to contribute significantly to advancements in organic synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHKWHLXNDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021366 | |

| Record name | p-Tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tolylurea appears as colorless crystals. (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in hot water (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

622-51-5 | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(4-Methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-TOLYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCJ6M4A3I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

361 °F (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of P Tolylurea

Advanced Synthetic Strategies for P-Tolylurea Derivatives

Catalytic Approaches in this compound Formation

Catalytic methods play a crucial role in the efficient synthesis of this compound and related urea (B33335) derivatives, often aiming for improved yields and more sustainable processes. One common approach involves the reaction of an amine with an isocyanate. For instance, 1-methyl-1-phenyl-3-(p-tolyl)urea can be synthesized by reacting N-methylaniline with p-tolyl isocyanate. Similarly, 1,1-dibutyl-3-(p-tolyl)urea (B11958488) is formed from the reaction of dibutylamine (B89481) and p-tolyl isocyanate. rsc.org

Transition metal catalysts, such as palladium complexes, have been explored for the synthesis and derivatization of arylureas. For example, ortho-palladated arylureas can be formed from 1-(2-iodophenyl)-3-p-tolylurea in the presence of palladium(0) complexes and appropriate ligands. These palladated complexes can undergo further transformations, including reactions with carbon monoxide or isocyanides, leading to various C,N coupling products. acs.orgfigshare.com

Another catalytic pathway for urea synthesis involves the dehydrogenative coupling of amines and methanol, with manganese pincer complexes demonstrating catalytic activity. This method produces hydrogen gas as a byproduct, enhancing atom economy. acs.org Furthermore, iron(III) chloride (FeCl₃) has been identified as a co-catalyst in the synthesis of disubstituted ureas, such as 1-phenyl-3-p-tolylurea, from nitrobenzenes and p-toluidine (B81030) under carbon monoxide pressure. sci-hub.ru

Reaction Mechanisms of this compound Formation and Derivatization

The formation of the urea bond, central to this compound synthesis, proceeds through various mechanistic pathways depending on the reactants and reaction conditions.

A common pathway for urea bond formation involves the reaction of an amine with an isocyanate. This reaction is a nucleophilic addition where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. rsc.orgorganic-chemistry.orgthieme-connect.com For example, this compound can be formed from p-toluidine and an appropriate carbonyl source or an isocyanate. rsc.org

In industrial settings, a two-step phosgenation process is often employed for substituted ureas. This involves reacting an aniline (B41778) derivative with phosgene (B1210022) to form an isocyanate intermediate, which then reacts with another amine (e.g., p-toluidine) to yield the desired urea. Alternatively, metal-free methods utilizing CO₂ as a C1 building block at atmospheric pressure and room temperature have been developed for urea derivative synthesis. organic-chemistry.org

The formation of urea often proceeds through identifiable intermediates. In the reaction of amines with isocyanates, the isocyanate itself acts as a key intermediate. For instance, in the synthesis of unsymmetrical ureas, an isocyanate intermediate can be generated in situ by a Hofmann rearrangement of a primary amide, followed by nucleophilic addition of an amine. organic-chemistry.orgthieme-connect.com

Computational studies, such as Density Functional Theory (DFT) calculations, provide insights into the mechanistic pathways, including the identification of intermediates and transition states. For example, in the electrocatalytic synthesis of urea from nitrate (B79036) and CO₂, intermediates like *NOH and *COOH are proposed as rate-limiting steps, with their subsequent coupling forming *CONH₂ which is crucial for urea selectivity. oup.com In the Bazarov synthesis of urea from ammonia (B1221849) and carbon dioxide, carbamic acid and ammonium (B1175870) carbamate (B1207046) are identified as key intermediates, with the dehydration of ammonium carbamate being the rate-determining step. researchgate.net

Kinetic and thermodynamic factors significantly influence the efficiency and selectivity of urea synthesis reactions. Reaction conditions such as temperature, pressure, solvent, and catalyst concentration are critical for optimizing yields. For example, the synthesis of 1-phenyl-3-p-tolylurea is influenced by reaction time, with optimal yields observed at specific durations (e.g., 5 hours) and temperatures (e.g., 90 °C) under controlled carbon monoxide pressure. sci-hub.ru The choice of solvent, such as a 1:1 mixture of DMF and methanol, can also significantly impact the yield by affecting the reaction medium's polarity. sci-hub.ru

From a thermodynamic perspective, some urea formation processes can be slightly endothermic in initial steps, such as the formation of carbamic acid from ammonia and carbon dioxide. Subsequent steps, like the formation of ammonium carbamate, can be nearly thermoneutral, while the dehydration to urea may be highly endothermic, often requiring elevated temperatures and pressures (e.g., up to 250 bar and 227 °C in the Bazarov process) or catalytic assistance. researchgate.net The presence of additional molecules, such as extra ammonia or water, can also assist these reactions through autocatalysis. researchgate.net

Data Tables

Table 1: Examples of this compound Derivatives and Synthesis Conditions

| Derivative Name | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| 1-methyl-1-phenyl-3-(p-tolyl)urea | N-methylaniline, p-tolyl isocyanate | CHCl₃, room temperature, 2 h | 97 | rsc.org |

| 1,1-dibutyl-3-(p-tolyl)urea | Dibutylamine, p-tolyl isocyanate | CHCl₃, room temperature, 1 h | - | rsc.org |

| 1-phenyl-3-p-tolylurea | Nitrobenzenes, p-toluidine | FeCl₃, Ru-Py-Merf complex, DMF/MeOH, 4 atm CO, 90 °C, 5 h | - | sci-hub.ru |

| 1-isopropyl-3-(p-tolyl)urea | 1a, 2b | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 62 | mdpi.com |

| 1-propyl-3-(p-tolyl)urea | 1a, 2a | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 58 | mdpi.com |

| 1-phenethyl-3-(p-tolyl)urea | 1a, 2d | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 50 | mdpi.com |

| N-(p-tolyl)piperidine-1-carboxamide | 1a, 4a | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 52 | mdpi.com |

| 3-methyl-N-(p-tolyl)piperidine-1-carboxamide | 1a, 4c | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 35 | mdpi.com |

| 4-methyl-N-(p-tolyl)piperidine-1-carboxamide | 1a, 4d | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 62 | mdpi.com |

| 1-cyclopentyl-3-(p-tolyl)urea | 1a, 2g | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | - | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in P-Tolylurea Analysis

NMR spectroscopy is indispensable for the detailed structural elucidation of organic compounds like this compound, offering atomic-level information on connectivity and environment. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to achieve a complete assignment of its molecular structure.

Proton (¹H) NMR spectroscopy provides information on the different proton environments within the this compound molecule. Typical ¹H NMR spectra for this compound show characteristic signals for the methyl group, the aromatic protons, and the urea (B33335) N-H protons chemicalbook.com. For instance, a broad singlet around δ 7.78 ppm and a doublet at δ 7.73 ppm have been reported in ¹H NMR spectra for this compound in CDCl₃ chemicalbook.com. The aromatic region typically exhibits signals characteristic of a para-disubstituted benzene (B151609) ring, often appearing as two sets of doublets due to coupling between ortho protons. The methyl group protons are expected to resonate in the aliphatic region, typically around δ 2.2-2.4 ppm. The N-H protons of the urea moiety are generally observed as broad signals, indicative of exchangeable protons, and their chemical shifts can vary depending on solvent and concentration, often appearing in the range of δ 5-9 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. Every non-equivalent carbon atom in the molecule gives rise to a distinct signal hw.ac.uk. The ¹³C NMR spectrum of this compound would feature signals corresponding to the methyl carbon, the aromatic carbons (including the quaternary carbons at the points of substitution), and the carbonyl carbon of the urea group. The carbonyl carbon (C=O) typically resonates in the downfield region, characteristic of amide carbonyls, usually around δ 150-170 ppm tandfonline.com. Aromatic carbons generally appear between δ 110-160 ppm, with quaternary carbons often showing lower intensity signals hw.ac.uk. The methyl carbon is expected in the upfield aliphatic region, typically around δ 20-25 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Expected/Observed)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Citation |

| ¹H | ~2.2-2.4 | Singlet | CH₃ | |

| ¹H | ~6.8-7.2 (2H) | Doublet | Aromatic H (ortho to methyl) | |

| ¹H | ~7.2-7.6 (2H) | Doublet | Aromatic H (ortho to urea) | |

| ¹H | 7.73 | Doublet | N-H (one of the urea protons) | chemicalbook.com |

| ¹H | 7.78 | Broad Singlet | N-H (one of the urea protons) | chemicalbook.com |

| ¹³C | ~20-25 | CH₃ | ||

| ¹³C | ~115-125 | Aromatic CH | ||

| ¹³C | ~125-140 | Aromatic Quaternary C (C-CH₃, C-NH) | tandfonline.com | |

| ¹³C | ~150-170 | C=O (Urea carbonyl) | tandfonline.com |

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, providing unambiguous assignments and confirming the structural integrity of this compound.

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are J-coupled (typically through two or three bonds) sdsu.edu. For this compound, a COSY spectrum would show cross-peaks between the ortho and meta aromatic protons, confirming their vicinal coupling. It would also indicate any coupling between the N-H protons, if observable, and adjacent protons, although direct coupling to aromatic protons is typically weak or absent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected 2D experiment that shows one-bond ¹H-¹³C connectivity sdsu.eduyoutube.com. This technique is particularly useful for assigning proton signals to their directly attached carbon atoms. In the HSQC spectrum of this compound, cross-peaks would be observed for the methyl protons correlating with the methyl carbon, and for each set of aromatic protons correlating with their respective aromatic carbons. This helps in distinguishing between different aromatic carbons and protons.

Cross-peaks between the methyl protons and the aromatic carbon to which the methyl group is attached (ipso carbon) and potentially ortho carbons.

Correlations between the N-H protons and the carbonyl carbon (C=O), as well as the ipso aromatic carbon to which the nitrogen is attached.

Long-range correlations between aromatic protons and non-protonated aromatic carbons, helping to establish the substitution pattern of the phenyl ring.

These 2D NMR techniques, when used in combination, allow for a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound science.gov.

Solid-state NMR (SSNMR) spectroscopy is a valuable tool for studying the structural, dynamic, and compositional properties of this compound in its solid form, complementing information obtained from solution-state NMR and X-ray diffraction rsc.org. SSNMR can provide insights into molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the material's bulk properties.

For urea derivatives, SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can reveal details about the number of molecules in the asymmetric unit of the crystal lattice tandfonline.comnih.gov. Differences in chemical shifts between solid-state and solution-state spectra can be significant for certain atoms, reflecting the influence of crystal packing and hydrogen bonding on the electronic environment of those nuclei tandfonline.comnih.gov. For instance, studies on other urea derivatives have shown that the urea moiety can adopt specific conformations, such as an anti Z,Z conformation, within the crystal structure, which can be inferred from SSNMR data in conjunction with X-ray diffraction tandfonline.comnih.gov. The presence of multiple signals for a single carbon type in the solution state can indicate polymorphism or multiple molecular environments within the crystal lattice rsc.org. SSNMR is particularly effective in probing hydrogen bonding networks, which are prevalent in urea-containing compounds, by observing changes in the chemical shifts and line shapes of nuclei involved in these interactions.

Vibrational Spectroscopy (IR and Raman) for this compound Systems

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups, molecular geometry, and intermolecular interactions like hydrogen bonding uni-siegen.de.

For this compound, both IR and Raman spectra are available and exhibit characteristic bands corresponding to its distinct functional groups nih.govchemicalbook.com.

Urea Carbonyl (C=O) Stretch: The carbonyl stretching vibration of the urea group is a prominent feature in both IR and Raman spectra. In IR, this band typically appears as a strong absorption in the region of 1650-1700 cm⁻¹ researchgate.netmsaweb.org. The exact position can be influenced by the extent of hydrogen bonding and the molecular environment.

N-H Stretching Vibrations: The N-H stretching vibrations from the urea moiety are observed in the high-wavenumber region. In IR spectra, these typically appear as medium to strong bands between 3200-3500 cm⁻¹ msaweb.org. For primary amides like the -NH₂ part of urea, two bands (asymmetric and symmetric stretches) might be observed. For secondary amides (like the -NH-aryl part), a single band is typically seen. For di-p-tolyl urea, a strong absorption band around 3290 cm⁻¹ characteristic of N-H stretching has been reported cdnsciencepub.com.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) in both IR and Raman spectra msaweb.org.

Aliphatic C-H Stretching (Methyl Group): The C-H stretching vibrations of the methyl group are expected in the region of 2800-3000 cm⁻¹ msaweb.orgspectroscopyonline.com.

C-N Stretching and N-H Bending: Bands related to C-N stretching and N-H bending vibrations within the urea framework and the aromatic ring are also present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation researchgate.net.

The positions and intensities of these vibrational modes are sensitive to the molecular geometry and conformation uni-siegen.de. Deviations from expected band positions or the appearance of new bands can indicate different conformers or changes in the molecular environment.

Table 2: Characteristic Vibrational Bands for this compound (Expected)

| Functional Group | Type of Vibration | Wavenumber (cm⁻¹) | Spectroscopy | Citation |

| Urea C=O | Stretching | 1650-1700 | IR, Raman | researchgate.netmsaweb.org |

| N-H | Stretching | 3200-3500 | IR, Raman | msaweb.orgcdnsciencepub.com |

| Aromatic C-H | Stretching | >3000 | IR, Raman | msaweb.org |

| Aliphatic C-H | Stretching | 2800-3000 | IR, Raman | msaweb.orgspectroscopyonline.com |

| C-N | Stretching | ~1450 | IR, Raman | researchgate.net |

Vibrational spectroscopy is a powerful method for investigating hydrogen bonding networks in condensed phases of this compound. Urea derivatives are well-known for their ability to form extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties.

Hydrogen bond formation leads to observable changes in the vibrational spectra, particularly for the N-H and C=O stretching modes. When N-H groups participate in hydrogen bonding, their stretching frequencies typically decrease, and the bands broaden and become more intense uni-siegen.denih.govresearchgate.net. This is due to the weakening of the N-H bond and the increased anharmonicity of the vibration. Similarly, the C=O stretching frequency can shift to lower wavenumbers when the carbonyl oxygen acts as a hydrogen bond acceptor researchgate.net.

In this compound, intermolecular hydrogen bonds are expected to form between the N-H protons and the carbonyl oxygen atoms of adjacent molecules, creating extended networks in the solid state. These interactions are crucial for the stability of the crystal structure tandfonline.comnih.govresearchgate.net. The broadening and downshifting of the N-H stretching bands (e.g., from a sharp, higher frequency in a non-hydrogen-bonded state to a broader, lower frequency in a hydrogen-bonded state) in the IR and Raman spectra provide direct evidence of these hydrogen bonding interactions. The precise positions and shapes of these bands can offer qualitative information about the strength and extent of the hydrogen bonding network within the this compound system nih.govresearchgate.net.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are extensively used to unravel the intricate steps involved in chemical reactions, providing insights into reaction pathways, transition states, and energy barriers chemalive.comox.ac.uksmu.edu. For urea derivatives, including this compound, such studies can illuminate their formation mechanisms or their reactivity in various chemical processes nih.govrsc.org.

Transition state localization and the calculation of energy barriers are fundamental aspects of computational reaction mechanism elucidation smu.edu. These calculations identify the highest energy point along a reaction pathway, known as the transition state, which dictates the reaction rate smu.edunih.gov. For instance, theoretical calculations have been employed to predict activation energies in various chemical transformations, including those involving hydrogen transfer or unimolecular decompositions nih.govresearchgate.netacs.orgresearchgate.net. While specific data for this compound's reaction mechanisms are not extensively detailed in the provided search results, the general principles apply to urea derivatives. For example, studies on other urea derivatives have utilized Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p) to investigate quantum chemical parameters and adsorption energies, which are crucial for understanding reaction energetics cerist.dz. The success of DFT calculations in predicting inhibition efficiency has been assessed, revealing varying adsorption energies for different urea derivatives cerist.dz.

Computational approaches are vital for predicting complete reaction networks and pathways, especially for complex systems frontiersin.orgpurdue.edu. These predictions can be validated through complementary experimental analyses purdue.edu. For instance, computational analysis has been used to predict σ-bridged cation mediated cyclization mechanisms in biosynthesis, which were then supported by experimental observations nih.gov. In the context of urea derivatives, computational studies aid in understanding their formation and transformation pathways. Machine learning models are also being developed to predict reaction outcomes and design synthetic pathways, offering computational efficiency and scalability for larger chemical systems frontiersin.orgopenreview.netchemrxiv.org. These models can identify potential electron sources and sinks in reactant molecules and propose possible reactions based on mechanistic understanding frontiersin.orgopenreview.net.

Virtual Screening and Ligand-Based Design Principles

Virtual screening and ligand-based design principles are crucial in modern drug discovery and medicinal chemistry for identifying and optimizing compounds with desired biological activities mmsl.czdovepress.comnih.gov. These computational techniques allow for the filtering of large libraries of molecules to prioritize those most likely to be active against a specific target mmsl.czdovepress.com.

Molecular docking is a structure-based virtual screening method that predicts the binding modes and affinities of ligands to target proteins mmsl.cznih.govoamjms.eu. It helps to elucidate intermolecular interactions between a compound and a biological receptor mdpi.comnih.govoamjms.eunih.govresearchgate.netmdpi.com. For urea derivatives, molecular docking studies have been performed to understand their interactions with various biological targets. For example, docking simulations of analogous thiadiazole-ureas have revealed hydrogen bonding between urea NH groups and specific residues of GABA receptors, with binding energies ranging from -8.2 to -9.6 kcal/mol vulcanchem.com. These studies also showed π-stacking interactions of the thiadiazole ring with the NAD+ binding pocket of tuberculosis target InhA vulcanchem.com. Similarly, molecular docking has been used to investigate the binding mechanisms of novel urea derivatives with antimicrobial activity, particularly against Acinetobacter baumannii mdpi.comnih.gov. Molecular dynamics simulations further validate the stability of these protein-ligand complexes nih.govresearchgate.net.

The table below presents hypothetical molecular docking data for this compound derivatives with a selected biological receptor, illustrating typical binding affinities and key interactions.

| Compound | Biological Receptor | Binding Affinity (kcal/mol) | Key Interactions (Hypothetical) |

| This compound Derivative A | GABA Receptor | -8.5 | Hydrogen bonding with Asn60, Tyr62 |

| This compound Derivative B | InhA | -7.9 | Pi-stacking with NAD+ binding pocket |

| This compound Derivative C | PBP1a | -7.2 | Hydrogen bonding, hydrophobic interactions |

Pharmacophore modeling is a ligand-based virtual screening technique that identifies the essential steric and electronic features of a molecule required for its biological activity mmsl.czdovepress.comresearchgate.netmdpi.comnih.govfrontiersin.orgarxiv.org. This approach is particularly useful when the 3D structure of the target protein is unknown nih.gov. Pharmacophore models can be used to screen compound libraries, design new derivatives, and predict their activity dovepress.comarxiv.orgmdpi.com. For instance, pharmacophore models have been generated based on known active compounds to identify new lead molecules mdpi.comnih.govfrontiersin.orgmdpi.com. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic centers, and hydrophobic centers, arranged in a specific 3D pattern dovepress.commdpi.comfrontiersin.orgmdpi.com. By aligning potential this compound derivatives with a pharmacophore model, researchers can rationally design new compounds that are likely to exhibit desired biological activity researchgate.netresearchgate.net.

The table below illustrates hypothetical pharmacophore features that might be identified for this compound derivatives targeting a specific biological activity.

| Feature Type | Description | Spatial Coordinates (Å, Hypothetical) |

| Hydrogen Bond Donor | Amine NH group | (X1, Y1, Z1) |

| Hydrogen Bond Acceptor | Carbonyl oxygen | (X2, Y2, Z2) |

| Aromatic Ring | P-tolyl group | (X3, Y3, Z3) |

| Hydrophobic Feature | Methyl group on tolyl | (X4, Y4, Z4) |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12148 nih.gov |

| 1,3-di-p-tolylurea (B1594817) | 69295 uni.lu |

| Urea | 1176 dntb.gov.ua |

| N,N'-Carbonyldiimidazole (CDI) | 11197 idosi.org |

| Penicillin G | 5904 jst.go.jp |

| NAD+ | 9212 |

References (for PubChem CIDs): dntb.gov.ua Urea | CID 1176 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Urea idosi.org N,N'-Carbonyldiimidazole | CID 11197 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Carbonyldiimidazole jst.go.jp Penicillin G | CID 5904 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Penicillin-G Nicotinamide adenine (B156593) dinucleotide | CID 9212 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinamide-adenine-dinucleotide nih.gov this compound | C8H10N2O | CID 12148 - PubChem. nih.gov Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - PubMed Central. fishersci.be this compound, 98+%, Thermo Scientific. uni.lu this compound (C8H10N2O) - PubChemLite. uni.lu 1,3-di-p-tolylurea (C15H16N2O) - PubChemLite. vulcanchem.com 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea - Vulcanchem. cerist.dz Computational Adsorption and Dft Studies On the Corrosion Inhibition Potentials of Some Phenyl-Urea Derivatives | ASJP. mdpi.com New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - MDPI. researchgate.net Pan Ji's research works | Sichuan University and other places. rsc.org Supporting information for Towards high-performance polyurethanes: A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - The Royal Society of Chemistry. ontosight.ai 1-Ethyl 1-phenyl 3-(o-tolyl)urea Compound - Ontosight | AI. nih.gov Structural, dynamic behaviour, in-vitro and computational investigations of Schiff's bases of 1,3-diphenyl urea derivatives against SARS-CoV-2 spike protein - PubMed. researchgate.net Synthesis of 4-tolyl sulfonylurea (7–11) and 4-tolylurea derivatives... - ResearchGate. chemalive.com ChemAlive – Quantum Chemistry for All. Diversity oriented synthesis and SAR studies of new quinazolinones ... nih.gov New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. ox.ac.uk Fernanda Duarte Gonzalez | Department of Chemistry - chem.ox.ac.uk. mmsl.cz VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. smu.edu Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. researchgate.net a Ligand-based virtual screening: in the drug design and discovery... - ResearchGate. researchgate.net Chemical structure of (A) DMTU (1,3-di-m-tolylurea) and (B) DMTU¹... - ResearchGate. frontiersin.org Computational Chemical Synthesis Analysis and Pathway Design - Frontiers. mdpi.com Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - MDPI. dovepress.com Pharmacophore modeling: advances, limitations, and current utility in drug discovery. nih.gov Ligand-Based Virtual Screening Approach Using a New Scoring Function - PMC. mdpi.com Structure- and Ligand-Based Virtual Screening for Identification of Novel TRPV4 Antagonists. Tautomeric Equilibria Studies by Mass Spectrometry. purdue.edu COMPUTATIONAL PREDICTION AND VALIDATION OF A POLYMER REACTION NETWORK - Purdue University Graduate School. nih.gov Rational design, synthesis, computational studies, and anti-proliferative evaluation of novel potent DNA-PK inhibitors - PubMed. researchgate.net Synthesis, Characterization and Reactivity of N-Heterocyclic Carbene Gold(III) Complexes | Request PDF - ResearchGate. oamjms.eu Molecular Docking Analysis from Bryophyllum pinnatumCompound as A COVID-19 Cytokine Storm Therapy. frontiersin.org A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - Frontiers. arxiv.org [2505.10545] Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design - arXiv. mdpi.com Pharmacophore-Based Virtual Screening and In-Silico Explorations of Biomolecules (Curcumin Derivatives) of Curcuma longa as Potential Lead Inhibitors of ERBB and VEGFR-2 for the Treatment of Colorectal Cancer - MDPI. nih.gov Transition Path Sampling Based Calculations of Free Energies for Enzymatic Reactions: The Case of Human Methionine Adenosyl Transferase and Plasmodium vivax Adenosine Deaminase. openreview.net PMechRP: Interpretable Deep Learning for Polar Reaction Prediction - OpenReview. nih.gov Computational Prediction and Experimental Validation of a Bridged Cation Intermediate in Akanthomycin Biosynthesis - PMC. The Janapese Society for Chemical Regulation of Plants, Abstract, Volume 42 - J-Stage. chemrxiv.org Retrosynthetic reaction pathway prediction through neural machine translation of atomic environments | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. acs.org Role of Hydrogen Transfer in Functional Molecular Materials and Devices. researchgate.net Theoretical Investigation into Competing Unimolecular Reactions Encountered in the Pyrolysis of Acetamide | Request PDF - ResearchGate.this compound (PubChem CID: 12148) is an organic compound characterized by a carbonyl group bridging two amine groups, with a para-tolyl substituent nih.govnih.govfishersci.beuni.lu. Its molecular formula is C8H10N2O, and it possesses a molecular weight of 150.18 g/mol nih.govfishersci.beuni.lu. This compound typically appears as colorless crystals and exhibits slight solubility in hot water nih.gov. The application of computational chemistry is instrumental in comprehending its reactivity, interactions with biological targets, and in the rational design of its derivatives nih.govvulcanchem.comcerist.dzmdpi.commdpi.comontosight.ainih.govresearchgate.net.

Computational and Theoretical Chemistry of P Tolylurea

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are extensively employed to unravel the intricate steps of chemical reactions, offering profound insights into reaction pathways, transition states, and associated energy barriers chemalive.comox.ac.uksmu.edu. For urea (B33335) derivatives, including this compound, such studies are crucial for understanding their formation mechanisms or their reactivity in diverse chemical processes nih.govrsc.org.

The identification of transition states and the subsequent calculation of energy barriers are fundamental components of computational reaction mechanism elucidation smu.edu. These calculations pinpoint the highest energy point along a reaction pathway, which is the transition state, and directly influence the reaction rate smu.edunih.gov. While specific detailed data on this compound's reaction mechanisms were not extensively found in the provided search results, the general principles are highly applicable to urea derivatives. For instance, studies on other urea derivatives have utilized Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p) to investigate quantum chemical parameters and adsorption energies, which are critical for understanding reaction energetics cerist.dz. The efficacy of DFT calculations in predicting inhibition efficiency has been evaluated, revealing varying adsorption energies for different urea derivatives cerist.dz.

Computational approaches are indispensable for predicting comprehensive reaction networks and pathways, especially for complex chemical systems frontiersin.orgpurdue.edu. These computational predictions can be rigorously validated through complementary experimental analyses purdue.edu. For example, computational analysis has been successfully used to predict σ-bridged cation-mediated cyclization mechanisms in biosynthetic pathways, with these predictions subsequently supported by experimental observations nih.gov. In the context of urea derivatives, computational studies assist in understanding their synthetic routes and transformation pathways. Furthermore, machine learning models are being developed to predict reaction outcomes and design synthetic pathways, offering enhanced computational efficiency and scalability for larger chemical systems and datasets frontiersin.orgopenreview.netchemrxiv.org. These models can identify potential electron sources and sinks in reactant molecules and propose plausible reactions based on an understanding of underlying mechanisms frontiersin.orgopenreview.net.

Virtual Screening and Ligand-Based Design Principles

Virtual screening and ligand-based design principles are pivotal in contemporary drug discovery and medicinal chemistry for the identification and optimization of compounds possessing desired biological activities mmsl.czdovepress.comnih.gov. These computational techniques enable the efficient filtering of vast libraries of molecules to prioritize those most likely to exhibit activity against a specific biological target mmsl.czdovepress.com.

Molecular docking is a structure-based virtual screening method that predicts the preferred binding orientations and affinities of small molecules (ligands) to macromolecular biological receptors mmsl.cznih.govoamjms.eu. It is instrumental in elucidating the intermolecular interactions between a compound and its biological target mdpi.comnih.govoamjms.eunih.govresearchgate.netmdpi.com. For urea derivatives, molecular docking studies have been conducted to understand their interactions with various biological targets. For example, docking simulations of analogous thiadiazole-ureas have revealed hydrogen bonding interactions between the urea NH groups and specific amino acid residues of GABA receptors, with calculated binding energies ranging from -8.2 to -9.6 kcal/mol vulcanchem.com. These studies also identified π-stacking interactions of the thiadiazole ring with the NAD+ binding pocket of the tuberculosis target InhA vulcanchem.com. Similarly, molecular docking has been employed to investigate the binding mechanisms of novel urea derivatives exhibiting antimicrobial activity, particularly against Acinetobacter baumannii mdpi.comnih.gov. Molecular dynamics simulations further contribute to validating the stability of these protein-ligand complexes nih.govresearchgate.net.

The table below presents hypothetical molecular docking data for this compound derivatives with selected biological receptors, illustrating typical binding affinities and key interactions observed in such computational studies.

| Compound | Biological Receptor | Binding Affinity (kcal/mol) | Key Interactions (Hypothetical) |

| This compound Derivative A | GABA Receptor | -8.5 | Hydrogen bonding with Asn60, Tyr62 |

| This compound Derivative B | InhA | -7.9 | Pi-stacking with NAD+ binding pocket |

| This compound Derivative C | PBP1a | -7.2 | Hydrogen bonding, hydrophobic interactions |

Pharmacophore modeling is a ligand-based virtual screening technique that identifies the essential steric and electronic features of a molecule required for its specific biological activity mmsl.czdovepress.comresearchgate.netmdpi.comnih.govfrontiersin.orgarxiv.org. This approach is particularly valuable when the three-dimensional structure of the target protein is not available nih.gov. Pharmacophore models can be effectively utilized to screen large compound libraries, design novel derivatives, and predict their potential biological activity dovepress.comarxiv.orgmdpi.com. For instance, pharmacophore models have been generated based on the features of known active compounds to identify new lead molecules mdpi.comnih.govfrontiersin.orgmdpi.com. These models typically comprise features such as hydrogen bond donors, hydrogen bond acceptors, aromatic centers, and hydrophobic centers, arranged in a specific three-dimensional pattern dovepress.commdpi.comfrontiersin.orgmdpi.com. By aligning potential this compound derivatives with a well-defined pharmacophore model, researchers can rationally design new compounds that are predicted to exhibit the desired biological activity researchgate.netresearchgate.net.

The table below illustrates hypothetical pharmacophore features that might be identified for this compound derivatives, providing a conceptual basis for rational design.

| Feature Type | Description | Spatial Coordinates (Å, Hypothetical) |

| Hydrogen Bond Donor | Amine NH group | (X1, Y1, Z1) |

| Hydrogen Bond Acceptor | Carbonyl oxygen | (X2, Y2, Z2) |

| Aromatic Ring | para-tolyl group | (X3, Y3, Z3) |

| Hydrophobic Feature | Methyl group on tolyl | (X4, Y4, Z4) |

Supramolecular Chemistry and Crystal Engineering of P Tolylurea Systems

Hydrogen Bonding Motifs in P-Tolylurea Crystal Structures

Hydrogen bonding is a fundamental interaction in crystal engineering, and urea (B33335) derivatives are well-known for their strong hydrogen bond donor and acceptor capabilities. mdpi.com

Characterization and Versatility of the Urea Synthon

The urea functional group (–NH–CO–NH–) is a highly versatile synthon in supramolecular chemistry due to its ability to form robust and predictable hydrogen bond networks. mdpi.complos.org Each urea molecule possesses two N-H donor sites and one carbonyl oxygen acceptor site, enabling the formation of diverse hydrogen bonding motifs. Common motifs include linear chains, cyclic dimers (e.g., R2²(8) motif), and more complex two- or three-dimensional networks. mdpi.comresearchgate.net

Influence of Substituents on Hydrogen Bond Networks

The p-tolyl substituent on the urea core of this compound plays a significant role in modulating the hydrogen bond networks. While the urea group itself provides strong hydrogen bonding capabilities, the aromatic p-tolyl group can influence the steric and electronic environment around the hydrogen bonding sites. Electron-donating substituents like the methyl group in the p-tolyl moiety can subtly affect the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby influencing the strength and geometry of the hydrogen bonds. bohrium.com

Other Non-Covalent Interactions in this compound Solid State

Beyond hydrogen bonding, other non-covalent interactions contribute to the intricate crystal packing of this compound.

Pi-Stacking Interactions and Aromatic Interactions

Pi-stacking interactions, also known as aromatic-aromatic interactions, are crucial in systems containing aromatic rings, such as this compound. mdpi.comwikipedia.org These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings, contributing to the stability of the crystal lattice. wikipedia.org In this compound, the p-tolyl group provides an aromatic moiety capable of engaging in such interactions. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, each with a distinct crystal structure and physical properties. Co-crystallization involves the formation of a crystalline material composed of two or more neutral molecules in a defined stoichiometric ratio, held together by non-ccovalent interactions. amazonaws.com Both phenomena are critical in crystal engineering for tailoring material properties.

While direct evidence of polymorphism in this compound is not explicitly detailed in the provided snippets, polymorphism is a common characteristic of organic molecules, including urea derivatives. researchgate.net The ability of urea functionalities to form diverse hydrogen bond networks often contributes to the occurrence of different polymorphs. researchgate.net

Co-crystallization studies involving this compound are a significant area of research. Co-crystals can be formed by various methods, including grinding and solvent-based techniques. amazonaws.comkobv.desysrevpharm.org The formation of co-crystals allows for the modification of physicochemical properties of the active pharmaceutical ingredient (API) or other compounds, such as solubility and dissolution rate. amazonaws.com While specific co-crystallization data for this compound are not provided, the compound's inherent hydrogen bonding and aromatic interaction capabilities make it a suitable candidate for forming co-crystals with various co-formers. For example, urea derivatives are frequently used as components in co-crystals due to their strong and directional hydrogen bonding synthons. amazonaws.comiucr.org The ability to form co-crystals can provide insights into the hierarchical nature of non-covalent interactions and their role in directing supramolecular assembly. iucr.org

Identification of Polymorphic Forms and Their Structural Differences

Polymorphism refers to the ability of a chemical substance to exist in more than one crystalline form, where molecules adopt different arrangements and/or conformations within the crystal lattice. These distinct polymorphic forms possess identical chemical compositions but can exhibit varying physical properties, including melting point, solubility, dissolution rate, stability, and density. aipla.orgtheijes.com The identification and characterization of polymorphs are crucial in fields such as pharmaceuticals, as these differences can significantly impact product performance and manufacturing. nih.gov

While this compound's crystal structure is documented in databases like the Cambridge Structural Database (CSD) nih.gov, specific details regarding multiple known polymorphic forms of this compound and their distinct structural differences are not explicitly detailed in the provided search results. However, the general methodologies for identifying such forms are well-established. Techniques commonly employed include:

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a primary method for distinguishing polymorphs, as each crystalline form produces a unique diffraction pattern based on its unit cell dimensions and atomic arrangement. theijes.com

Differential Scanning Calorimetry (DSC): DSC measures heat changes associated with physical and chemical transitions, such as melting. Different polymorphs typically exhibit distinct melting points and enthalpies of fusion. theijes.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These spectroscopic techniques can reveal differences in vibrational modes within the crystal lattice, reflecting variations in molecular conformation and intermolecular interactions between polymorphs. theijes.com

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy: SS-NMR provides insights into the local environment of atoms within a solid, making it useful for studying polymorphic variations and molecular conformations. theijes.com

The importance of identifying polymorphs stems from their impact on material properties. For instance, a more stable polymorphic form is often preferred for pharmaceutical formulations due to its consistent shelf life. theijes.com

Co-crystal Design and Self-Assembly Principles

Co-crystals are multi-component crystalline solids that consist of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net The design of co-crystals leverages supramolecular synthons—recurring intermolecular interaction patterns—to achieve desired solid-state properties. In urea derivatives, the urea group itself is a powerful motif for crystal engineering, acting as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net

The self-assembly of co-crystals is governed by a delicate balance of intermolecular forces. Key principles include:

Hydrogen Bonding: Urea molecules frequently form robust N–H⋯O hydrogen bonds, which are fundamental in directing their molecular assembly into crystalline lattices. researchgate.netresearchgate.net These interactions can lead to various supramolecular motifs, such as linear chains or two-dimensional networks. researchgate.net

Competition and Cooperation of Synthons: The formation of co-crystals involves competition and cooperation among potential synthons. The synthon that can cooperate effectively with other interactions to achieve an optimal energy state and topological structure is typically preserved within the crystal. figshare.com

The ability to combine different molecular entities within a single crystalline lattice through co-crystallization offers a versatile approach to designing new solid forms with tunable physical properties, circumventing the need for complex covalent synthesis. researchgate.net

Crystal Packing Analysis and Predictive Modeling

Understanding how molecules arrange themselves in a crystal lattice, known as crystal packing, is central to predicting and controlling the physical properties of solid materials. This involves analyzing the intricate network of intermolecular interactions that dictate the three-dimensional architecture.

Hirshfeld Surface Analysis and Intermolecular Interaction Fingerprints

Hirshfeld surface analysis is a powerful computational tool used to quantify and visualize intermolecular interactions within molecular crystals. scirp.orgbuketov.edu.kzmdpi.com It provides a unique way to map the electron density distribution around a molecule, highlighting close contacts and interaction types. buketov.edu.kz

A key output of Hirshfeld surface analysis is the two-dimensional (2D) fingerprint plot . These plots provide a detailed visual representation of the relative importance and contribution of different intermolecular contacts to the total Hirshfeld surface. scirp.orgbuketov.edu.kz Common interactions identified and quantified through fingerprint plots include:

H···H interactions: Often the most abundant and contribute significantly to crystal cohesion. scirp.orgmdpi.com

O···H/H···O interactions: Typically indicative of hydrogen bonding, appearing as characteristic "spikes" or "wings" in the fingerprint plots. scirp.orgbuketov.edu.kzmdpi.comresearchgate.net

C···H/H···C interactions: Also contribute to crystal packing, often seen in conjunction with aromatic systems. buketov.edu.kzmdpi.com

π···π stacking and C–H···π interactions: These aromatic interactions are crucial for stabilizing crystal structures containing phenyl or other aromatic rings, like those found in this compound. scirp.orgmdpi.com

Differences in the 2D fingerprint plots among similar compounds or different polymorphs of the same compound can provide valuable information about variations in their molecular packing. mdpi.comresearchgate.net For instance, denser plots or deeper penetration of "wings" can indicate stronger or shorter interactions and tighter packing. researchgate.net

An illustrative representation of typical intermolecular interaction contributions from Hirshfeld surface analysis is provided below:

| Interaction Type | Typical Contribution Range (%) | Characteristics in Fingerprint Plot |

| H···H | 40-60 | Broad, central region |

| O···H/H···O | 10-30 | Distinct spikes or wings |

| C···H/H···C | 5-20 | Smaller spikes or diffuse regions |

| π···π | Variable (often <10) | Specific patterns (e.g., "butterfly" shape) mdpi.com |

| C–H···π | Variable (often <10) | Specific patterns scirp.org |

Chemical Reactivity and Transformation Pathways of P Tolylurea

Reactions at the Urea (B33335) Moiety

The urea functional group in P-Tolylurea contains two nitrogen atoms and a carbonyl group, providing sites for various reactions, particularly at the nitrogen atoms.

The nitrogen atoms within the urea moiety of this compound are nucleophilic and can undergo acylation and alkylation reactions. These reactions typically involve the substitution of hydrogen atoms on the nitrogen with acyl or alkyl groups, respectively.

Acylation: While specific direct acylation examples of this compound were not extensively detailed, the broader context of urea chemistry suggests that the nitrogen atoms can be acylated. For instance, the formation of N-substituted ureas from primary amides via a Hofmann rearrangement followed by the addition of ammonia (B1221849), or through coupling of amides and amines, implies the ability to form new C-N bonds at the urea nitrogens. mdpi.comthieme-connect.com The concept of "Acyl Group Substitution" is also listed as a technical reaction for 1-(p-tolyl)urea, indicating its susceptibility to such modifications. ambeed.com

Alkylation: this compound can participate in alkylation reactions at its nitrogen atoms. For example, 1-benzyl-3-(p-tolyl)urea (B11954530) is a known derivative, and its formation can involve the alkylation of an N-substituted urea. lookchem.com The synthesis of unsymmetrical ureas, including those with p-tolyl substituents, often involves reactions where alkyl groups are introduced onto urea nitrogens. Methods such as the reaction of p-toluidine (B81030) with methyl isocyanate can lead to alkylated urea derivatives like 1-methyl-1-(p-tolyl)urea. ontosight.ai Catalytic alkylation of ureas is a recognized pathway for forming N,N'-disubstituted ureas, where alcohols can serve as alkylating reagents, generating water as a byproduct. lookchem.comgoogle.com

Table 1: Examples of Urea Nitrogen Reactions (General Principles Applied to this compound)

| Reaction Type | Reagent/Conditions (General) | Product Type (General) | Reference |

| Acylation | Acylating agents (e.g., acyl halides, anhydrides, isocyanates) | N-Acylureas | thieme-connect.comambeed.com |

| Alkylation | Alkylating agents (e.g., alkyl halides, alcohols) | N-Alkylureas | lookchem.comontosight.aigoogle.com |

This compound, as an amide, is susceptible to hydrolysis, particularly under acidic or basic conditions. Decomposition pathways can also occur, leading to simpler compounds.

Hydrolysis: this compound can be obtained through the acid hydrolysis of more complex urea derivatives, such as N-Toluene-p-sulphenyl-N'-p-tolylurea. This reaction yields this compound and other products like thio-p-cresol. rsc.org For substituted ureas generally, degradation often involves hydrolysis of the urea linkage to form the corresponding aniline (B41778) derivative. For instance, the degradation of fluometuron, another substituted urea, proceeds via demethylation followed by hydrolysis of the urea linkage. cambridge.org

Decomposition: this compound is known to produce hazardous decomposition products. nih.govchemicalbook.com Amides, including this compound, can react with strong reducing agents to form flammable gases. When mixed with dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), amides can generate corresponding nitriles. nih.govchemicalbook.com Combustion of this compound generates mixed oxides of nitrogen (NOx). nih.govchemicalbook.com

Reactions Involving the P-Tolyl Aromatic Ring

The p-tolyl aromatic ring in this compound is an active site for various reactions, influenced by the directing effects of both the methyl group and the urea substituent.

The methyl group on the p-tolyl ring is a benzylic position, making it susceptible to specific reactions.

Oxidation: The "Benzylic Oxidation" of 1-(p-tolyl)urea is a recognized reaction pathway. ambeed.com This typically involves the conversion of the methyl group to more oxidized forms, such as an aldehyde, carboxylic acid, or alcohol, depending on the oxidizing agent and conditions. For example, oxidation of a related p-tolyl urea derivative has been noted to form quinones, suggesting the possibility of extensive oxidation of the aromatic system, potentially involving the methyl group.

Other Functionalizations: While specific examples for this compound are limited, general methods for functionalizing methyl groups on aromatic rings, such as halogenation (e.g., benzylic bromination), could theoretically be applied. The concept of "alkylation of a methyl group" has also been mentioned in the context of ring-selective functionalization of substituted ureas. molaid.com

Cyclization Reactions and Heterocycle Formation

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, participating in cyclization reactions to form new ring systems.

Biginelli Reaction: this compound is a key reactant in the Biginelli multicomponent reaction, which is used to synthesize dihydropyrimidinones (DHPMs). For instance, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized by reacting benzaldehyde, methyl acetoacetate, and this compound under microwave irradiation and TsOH catalysis. mdpi.com

Table 2: this compound in Biginelli Reaction

| Reactants | Catalyst | Conditions | Product Type | Reference |

| Benzaldehyde, Methyl Acetoacetate, this compound | TsOH | Microwave irradiation, solvent-free | Dihydropyrimidinones (DHPMs) | mdpi.com |

Quinazolinedione Formation: Derivatives of this compound can undergo cyclization to form quinazolinediones. For example, 1-(2-iodophenyl)-3-p-tolylurea, when subjected to ortho-palladation and subsequent C,N coupling, yields 3-p-tolyl-1H-quinazoline-2,4-dione. This reaction involves the formation of a new heterocyclic ring incorporating part of the urea moiety and the adjacent aromatic ring. figshare.comacs.org

Other Heterocycle Syntheses: The general reactivity of urea derivatives, including N-aryl-N'-pyridyl ureas (structurally related to this compound), has been exploited in annulation reactions with substituted anthranilic esters or 2-aminothiophene-3-carboxylates to form fused heterocycles. This highlights the utility of the urea scaffold in constructing diverse nitrogen-containing heterocyclic systems. researchgate.net

Synthesis of Hydantoin (B18101) Derivatives from this compound

This compound serves as a key precursor in the synthesis of various hydantoin derivatives. A prominent method involves the condensation of this compound with a diketone or diketone derivative under acidic conditions. This reaction pathway leads to the formation of the characteristic hydantoin ring structure. google.com For instance, the synthesis of 5,5-dimethyl-3-(p-tolyl)-hydantoin (C₁₂H₁₄N₂O₂) can be achieved through this condensation reaction. google.com Additionally, hydantoin compounds can be obtained from appropriate urea derivatives, including this compound, through cyclization processes facilitated by heating or catalytic conditions. google.com

Formation of Other Nitrogen-Containing Heterocycles

Beyond hydantoins, this compound and its derivatives are instrumental in the formation of a diverse array of other nitrogen-containing heterocycles. Its role as a building block is leveraged in the synthesis of biologically active compounds, including those used as insecticides, pesticides, pharmaceuticals (such as anticonvulsants and analgesics), and dyes or pigments. smolecule.com

Ureas, generally, are utilized in the synthesis of mono- and bi-cyclic nitrogen-containing heterocycles. researchgate.net For example, the cyclocondensation of N-aryl-N'-pyridyl ureas into fused heterocycles like quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrates the broader applicability of urea derivatives in constructing complex nitrogen heterocyclic systems. prepchem.com The synthesis of specific this compound derivatives, such as 1-(pyridin-3-yl)-3-p-tolylurea, involves coupling reactions between amines and isothiocyanates, highlighting the flexibility of urea chemistry in building more intricate structures. Another example of this compound's participation in forming more complex urea derivatives, which can then be precursors to heterocycles, is its reaction with cumyl chloride and α-methylstyrene to synthesize N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea. smolecule.com

Redox Chemistry and Oxidation States of this compound

The redox chemistry of this compound is influenced by its amide functional group. As an amide, this compound can undergo reduction when exposed to strong reducing agents, leading to the formation of flammable gases. nih.gov Conversely, the combustion of this compound results in the generation of mixed oxides of nitrogen (NOx), indicating an oxidative process. nih.gov

Insights into the redox behavior of this compound can be inferred from the reactions of its derivatives. For instance, 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea (B5584063) (C₁₄H₁₀Cl₂N₂O), a substituted this compound, can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media to yield corresponding quinones. viu.ca This derivative can also be reduced using hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst, converting it into amines or other reduced forms. viu.ca Similarly, 1-benzyl-3-(p-tolyl)urea (C₁₆H₁₈N₂O) can be oxidized to various nitrogen-containing compounds depending on the specific reagents employed.

Regarding oxidation states within the this compound molecule (C₈H₁₀N₂O), the general rules for assigning oxidation states apply. Oxygen is typically assigned an oxidation state of -2, and hydrogen is assigned +1. The oxidation states of carbon and nitrogen atoms within the this compound structure are more complex and vary depending on their specific bonding environment within the molecule. For example, the carbon atom in the carbonyl group (C=O) of the urea moiety will have a higher oxidation state due to its double bond to oxygen, while the nitrogen atoms, being bonded to hydrogen and carbon, will typically possess negative oxidation states.

Table 1: Key Chemical Compounds and Their PubChem CIDs

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 12148 | C₈H₁₀N₂O |

| Hydantoin | 10006 | C₃H₄N₂O₂ |

| Potassium Permanganate | 24402 | KMnO₄ |

| Chromium Trioxide | 14796 | CrO₃ |

| Palladium | 23927 | Pd |

| Hydrogen | 783 | H₂ |

Table 2: this compound Derivatives Mentioned and Their Molecular Formulas

| Derivative Name | Molecular Formula |

| 5,5-dimethyl-3-(p-tolyl)-hydantoin | C₁₂H₁₄N₂O₂ |

| 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea | C₁₄H₁₀Cl₂N₂O |

| 1-benzyl-3-(p-tolyl)urea | C₁₆H₁₈N₂O |

| 1-(pyridin-3-yl)-3-p-tolylurea | C₁₃H₁₃N₃O |

| N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea | C₁₆H₁₈N₂O |

Biological Activity and Molecular Mechanisms of Action of P Tolylurea and Its Derivatives

Interaction with Biological Macromolecules and Cellular Components

Protein Binding Studies and Receptor Interactions